1,1'-[1,2-ethanediylbis(oxy)]bis(3,4-dimethylbenzene)
Overview
Description
1,1'-[1,2-ethanediylbis(oxy)]bis(3,4-dimethylbenzene), commonly known as EDOBDM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EDOBDM is a white solid that is soluble in organic solvents and has a molecular formula of C22H26O2.
Mechanism of Action
The mechanism of action of EDOBDM is not fully understood, but it is believed to act as a cross-linking agent, forming covalent bonds between polymer chains. This cross-linking leads to improved mechanical properties and thermal stability.
Biochemical and Physiological Effects:
EDOBDM has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic. However, more research is needed to fully understand the potential health effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of EDOBDM is its excellent thermal stability and mechanical properties, which make it a promising candidate for use in high-performance materials. However, one of the limitations of EDOBDM is its relatively high cost compared to other cross-linking agents.
Future Directions
There are many potential future directions for research on EDOBDM. One area of interest is in the development of new materials, such as high-performance polymers and resins, using EDOBDM as a cross-linking agent. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other areas, such as drug delivery and biomedical engineering.
Conclusion:
In conclusion, EDOBDM is a promising compound with potential applications in various scientific fields, including materials science, drug delivery, and biomedical engineering. Its excellent thermal stability and mechanical properties make it a promising candidate for use in high-performance materials, and further research is needed to fully understand its potential applications and effects.
Scientific Research Applications
EDOBDM has been studied extensively for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new materials, such as polymers and resins. EDOBDM has been shown to have excellent thermal stability and mechanical properties, making it a promising candidate for use in high-performance materials.
properties
IUPAC Name |
4-[2-(3,4-dimethylphenoxy)ethoxy]-1,2-dimethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-13-5-7-17(11-15(13)3)19-9-10-20-18-8-6-14(2)16(4)12-18/h5-8,11-12H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWQQDVKWZXBEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=CC(=C(C=C2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.